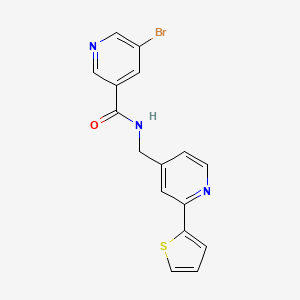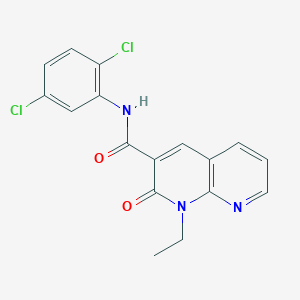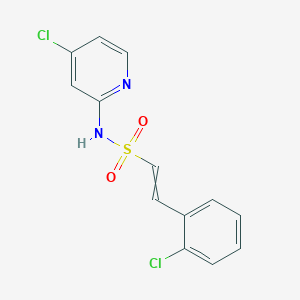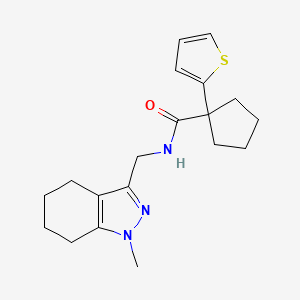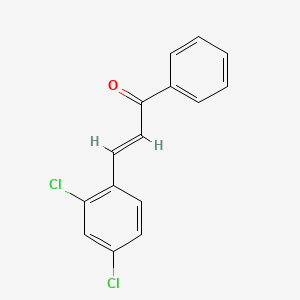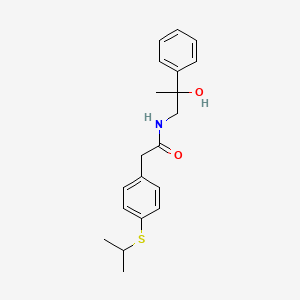
N-(2-hydroxy-2-phenylpropyl)-2-(4-(isopropylthio)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-hydroxy-2-phenylpropyl)-2-(4-(isopropylthio)phenyl)acetamide" is a derivative of N-(2-hydroxyphenyl)acetamide, which has been studied for its potential anti-inflammatory and anti-arthritic properties. The research indicates that derivatives of N-(2-hydroxyphenyl)acetamide can have significant biological activities, including the inhibition of inflammation-related cytokines and reactive oxygen species (ROS) in animal models .
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, including alkylation, chloroacetylation, esterification, and transesterification processes. For instance, N-aryl-N-isopropyl-2-hydroxyacetamides, which are important intermediates for pesticides, were synthesized through a multi-step process starting from arylamines. This process included N-alkylation with acetone, followed by chloroacetylation and subsequent reactions to yield the final product . Similarly, silylated derivatives of N-(2-hydroxyphenyl)acetamide were prepared by reacting the parent compound with chlorotrimethylsilane and other reagents to yield new compounds with distinct structures .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including NMR, FTIR, and X-ray crystallography. For example, the structure of silylated derivatives was investigated using these methods, providing insights into the molecular configurations and the nature of the substituents . Additionally, the molecular docking analysis of an anticancer drug derivative revealed the presence of intermolecular hydrogen bonds, which could be crucial for its biological activity .
Chemical Reactions Analysis
The chemical reactivity of these compounds has been studied using different theoretical and experimental approaches. For instance, the electronic and biological interactions of N-[4-(Ethylsulfamoyl)phenyl]acetamide with polar liquids were investigated using the Gaussian 16 W DFT tool, revealing insights into the compound's reactivity in different solvation environments . Furthermore, the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes resulted in the formation of silaheterocyclic compounds, demonstrating the compound's reactivity towards silylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as their vibrational spectroscopic assignment and electronic behavior, have been characterized using quantum computation and NBO methods. These studies provide a deeper understanding of the intramolecular interactions and the stability of the compounds under various conditions . Additionally, the dynamic NMR properties of certain derivatives have been explored, revealing interesting features such as the energy barriers for proton exchange processes .
Wissenschaftliche Forschungsanwendungen
Chemoselective Synthesis and Drug Development
N-(2-Hydroxyphenyl)acetamide derivatives have been explored for their chemoselective synthesis processes, highlighting their potential as intermediates in the development of antimalarial drugs and other therapeutic agents. For example, chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide has been achieved using immobilized lipase, pointing to environmentally friendly and efficient methods for synthesizing complex molecules (Magadum & Yadav, 2018).
Anti-inflammatory and Anti-arthritic Properties
Research on N-(2-hydroxyphenyl)acetamide analogs has shown promising anti-arthritic and anti-inflammatory activities. Studies involving animal models have demonstrated that these compounds can effectively reduce inflammatory markers and symptoms in adjuvant-induced arthritis, suggesting potential therapeutic applications for inflammatory diseases (Jawed et al., 2010).
Photocatalytic Degradation and Environmental Implications
The photocatalytic degradation of acetaminophen, a compound structurally related to N-(2-hydroxy-2-phenylpropyl)-2-(4-(isopropylthio)phenyl)acetamide, has been studied for its potential to address environmental pollution. Research using TiO2 nanoparticles under UV light has demonstrated effective degradation of acetaminophen, highlighting a method for reducing the environmental impact of pharmaceutical contaminants (Jallouli et al., 2017).
Anticancer Activity
Novel N-(1-(3-hydroxy-4-phenoxyphenyl)-3-oxo-3-phenylpropyl)acetamides have been synthesized and evaluated for their anticancer activity against various cancer cell lines. These studies provide a foundation for developing targeted anticancer therapies, illustrating the importance of such compounds in medicinal chemistry and drug discovery (Khade et al., 2019).
Eigenschaften
IUPAC Name |
N-(2-hydroxy-2-phenylpropyl)-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2S/c1-15(2)24-18-11-9-16(10-12-18)13-19(22)21-14-20(3,23)17-7-5-4-6-8-17/h4-12,15,23H,13-14H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYXOMZJTGHEDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC(C)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-phenylpropyl)-2-(4-(isopropylthio)phenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

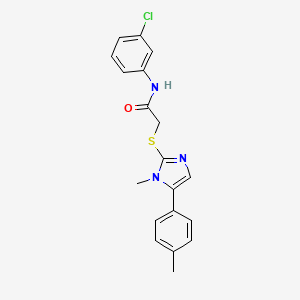
![2-(2-anilino-2-oxoethyl)-N-(sec-butyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2508652.png)
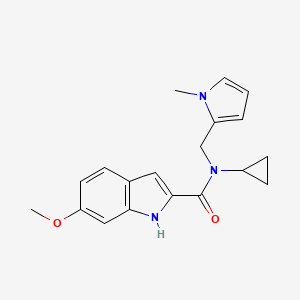
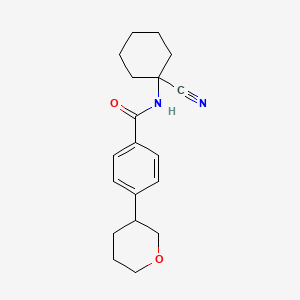
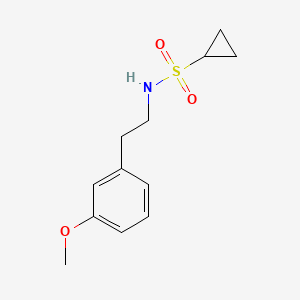
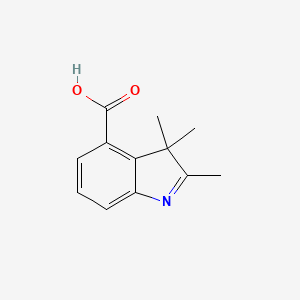
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2508660.png)
![8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2508662.png)
![ethyl 2-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2508663.png)
